4-[(E)-Phenyldiazenyl]-5,6,7,8-tetrahydronaphthalen-1-amine
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Overview
Description
4-[(E)-Phenyldiazenyl]-5,6,7,8-tetrahydronaphthalen-1-amine is an organic compound characterized by its unique structure, which includes a phenyldiazenyl group attached to a tetrahydronaphthalen-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-Phenyldiazenyl]-5,6,7,8-tetrahydronaphthalen-1-amine typically involves the diazotization of aniline derivatives followed by coupling with a tetrahydronaphthalen-1-amine derivative. The reaction conditions often include acidic environments to facilitate the diazotization process and controlled temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-Phenyldiazenyl]-5,6,7,8-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of Lewis acids or bases to facilitate the substitution reactions.
Major Products
The major products formed from these reactions include nitroso derivatives, amine derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(E)-Phenyldiazenyl]-5,6,7,8-tetrahydronaphthalen-1-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 4-[(E)-Phenyldiazenyl]-5,6,7,8-tetrahydronaphthalen-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to alterations in their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-Phenyldiazenyl]-5,6,7,8-tetrahydronaphthalen-1-yl(3-piperidin-1-ylpropyl)amine
- 4-[(E)-Phenyldiazenyl]-5,6,7,8-tetrahydronaphthalen-1-yl(2-morpholin-4-ylethyl)amine
Uniqueness
4-[(E)-Phenyldiazenyl]-5,6,7,8-tetrahydronaphthalen-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Properties
CAS No. |
917805-36-8 |
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Molecular Formula |
C16H17N3 |
Molecular Weight |
251.33 g/mol |
IUPAC Name |
4-phenyldiazenyl-5,6,7,8-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C16H17N3/c17-15-10-11-16(14-9-5-4-8-13(14)15)19-18-12-6-2-1-3-7-12/h1-3,6-7,10-11H,4-5,8-9,17H2 |
InChI Key |
ZESMALDTOLYUFD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C=CC(=C2C1)N)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
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